molecular formula C16H14ClN3O2S B7679652 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole

3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole

Cat. No. B7679652
M. Wt: 347.8 g/mol
InChI Key: UVABOILYWICYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole, also known as TCS MT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Mechanism of Action

The exact mechanism of action of 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT is not well understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT is also believed to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. Moreover, 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT has been reported to exhibit antioxidant and anti-inflammatory activities. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Moreover, 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT is highly soluble in organic solvents, which makes it easy to handle and analyze. However, 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT has some limitations for lab experiments. It is highly toxic and should be handled with care. Moreover, 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT is relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT. One direction is to explore its potential applications in material science. 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT has been reported to exhibit good thermal stability and can be used as a building block for the synthesis of new materials. Another direction is to investigate its potential applications in agrochemicals. 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT has been reported to exhibit good herbicidal activity and can be used as a potential herbicide. Moreover, further studies are needed to elucidate the exact mechanism of action of 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT and to explore its potential applications in drug discovery.

Synthesis Methods

3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT can be synthesized by reacting 3-chlorobenzylsulfonylmethyl-4-methyl-1H-1,2,4-triazole-5(4H)-one with phenylhydrazine in the presence of a base. The reaction proceeds through nucleophilic substitution of the chlorine atom with the phenylhydrazine group, followed by cyclization to form the triazole ring. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antimicrobial, antifungal, and anticancer activities. In one study, 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT was found to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In another study, 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT showed potent antifungal activity against Candida albicans and Aspergillus fumigatus. Moreover, 3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole MT has also been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3-[(3-chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-20-15(18-19-16(20)12-6-3-2-4-7-12)11-23(21,22)14-9-5-8-13(17)10-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVABOILYWICYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CC=C2)CS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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